molecular formula C12H13ClN4O4S B12284900 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride

6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride

Cat. No.: B12284900
M. Wt: 344.77 g/mol
InChI Key: QUKCRCPLQVRYFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride involves several steps. One common synthetic route includes the reaction of quinoxaline-2,3-dione with piperazine in the presence of a sulfonylating agent. The reaction conditions typically involve the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures .

In industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions, particularly in proteomics research.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride can be compared with other similar compounds, such as:

    6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.

    Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Quinoxaline derivatives: These compounds have the quinoxaline core structure but may differ in their substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN4O4S

Molecular Weight

344.77 g/mol

IUPAC Name

6-piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride

InChI

InChI=1S/C12H12N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2;1H

InChI Key

QUKCRCPLQVRYFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=NC(=O)C(=O)N=C3C=C2.Cl

Origin of Product

United States

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